1-Butoxy-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a complex structure that includes a butoxy group, a piperazine ring, and a fluorophenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butoxy-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps, starting with the reaction of 2-fluorophenylpiperazine with appropriate reagents to introduce the butoxy and propan-2-ol groups. The reaction conditions may include the use of strong bases or acids, and the process may require specific temperatures and solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, with rigorous quality control measures in place to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used, often under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), typically in anhydrous solvents.
Substitution: Nucleophilic substitution reactions may involve alkyl halides or other electrophiles, with the presence of a strong base or acid catalyst.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
1-Butoxy-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a tool in biological studies, such as investigating receptor-ligand interactions or cellular signaling pathways.
Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases, given its structural similarity to known bioactive compounds.
Industry: It may find use in the production of specialty chemicals, coatings, or other industrial products.
Mechanism of Action
The mechanism by which 1-Butoxy-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. For example, it could modulate neurotransmitter activity or inhibit enzyme function, resulting in therapeutic effects.
Comparison with Similar Compounds
1-Butoxy-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride can be compared with other similar compounds, such as:
1-(2-fluorophenyl)-4-(piperazin-1-yl)butan-1-amine: This compound shares the piperazine and fluorophenyl groups but differs in the presence of an amine group.
1-(4-fluorophenyl)piperazine: A simpler structure lacking the butoxy and propan-2-ol groups.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-butoxy-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27FN2O2.2ClH/c1-2-3-12-22-14-15(21)13-19-8-10-20(11-9-19)17-7-5-4-6-16(17)18;;/h4-7,15,21H,2-3,8-14H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTLSHZZRZMTJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1CCN(CC1)C2=CC=CC=C2F)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.